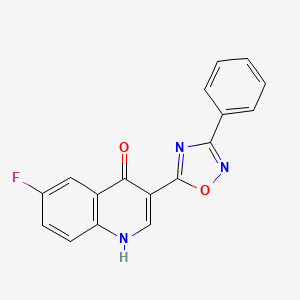

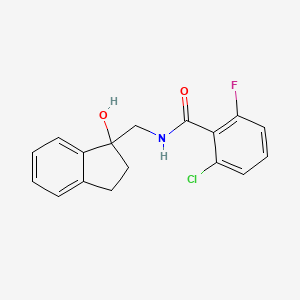

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

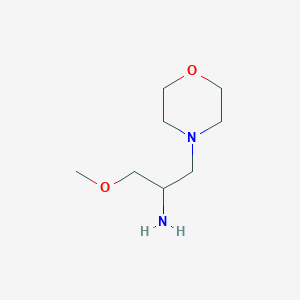

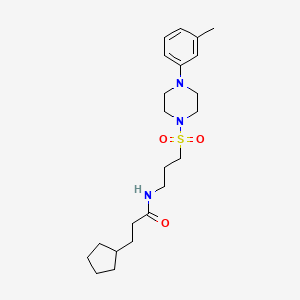

The compound 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with broad-spectrum activities. The introduction of a fluorine atom at the 6-position of the quinolone ring structure is known to enhance antibacterial activity, as seen in compounds related to nalidixic acid . The presence of a 1,2,4-oxadiazol-5-yl group suggests potential for interaction with various biological targets, as oxadiazole derivatives have been studied for their biological activities, including antimicrobial and antiproliferative effects .

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves multi-step reactions starting from aniline derivatives. For example, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a related compound, includes reactions such as cyclization of malonate to form the quinolonecarboxylate ester, followed by ethylation and hydrolysis . Similarly, the synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would likely involve the formation of the oxadiazole ring followed by its introduction to the quinolone core.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a 4-oxoquinoline nucleus with various substituents that influence biological activity. The crystal structure of related compounds, such as 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, has been determined using single-crystal X-ray diffraction, revealing details such as the unit cell parameters and the arrangement of molecules in the crystal lattice . These structural analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including interactions with enzymes and other biological molecules. For instance, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one has been found to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, indicating potential use in treating hyperpigmentation . The chemical reactivity of the oxadiazole ring also contributes to the biological activity of these compounds, as seen in the antiproliferative activity of oxadiazole-containing fluoroquinolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are important for their application as therapeutic agents. For example, the novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating potential for biomedical analysis . The stability of these compounds against light and heat is also a significant factor, as it affects their shelf life and suitability for various applications .

Propriétés

IUPAC Name |

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-11-6-7-14-12(8-11)15(22)13(9-19-14)17-20-16(21-23-17)10-4-2-1-3-5-10/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFJKLVJACHGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)

![4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B3004648.png)